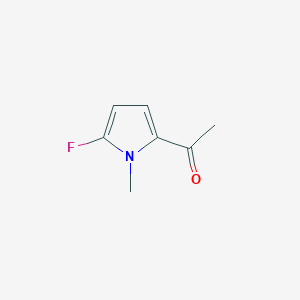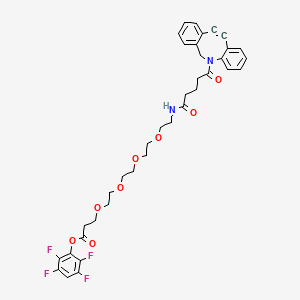
DBCO-PEG4-TFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-PEG4-TFP ester is a hetero-bifunctional crosslinker that contains a dibenzylcyclooctyne (DBCO) group and a tetrafluorophenyl (TFP) ester group. This compound is primarily used in copper-free click chemistry applications, allowing for the labeling of amine-containing molecules such as proteins, biomolecules, or small molecules . The DBCO group enables bioorthogonal reactions with azides, forming stable triazole linkages without the need for a copper catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-TFP ester typically involves the following steps:
Preparation of DBCO: Dibenzylcyclooctyne is synthesized through a series of organic reactions, including cyclization and functional group modifications.
PEGylation: Polyethylene glycol (PEG) chains are attached to the DBCO molecule to enhance solubility and biocompatibility.
TFP Ester Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
DBCO-PEG4-TFP ester primarily undergoes the following types of reactions:
Substitution Reactions: The TFP ester group reacts with primary amines to form stable amide bonds
Click Chemistry Reactions: The DBCO group reacts with azides in a copper-free click chemistry reaction to form triazole linkages
Common Reagents and Conditions
Reagents: Primary amines, azides, DMF, DMSO.
Conditions: Room temperature, aqueous or organic solvents
Major Products
Amide Bonds: Formed from the reaction of the TFP ester with primary amines.
Triazole Linkages: Formed from the reaction of the DBCO group with azides
Aplicaciones Científicas De Investigación
DBCO-PEG4-TFP ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through bioorthogonal click chemistry reactions
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids
Medicine: Utilized in drug delivery systems and the development of diagnostic tools
Industry: Applied in the production of bioconjugates and functionalized materials
Mecanismo De Acción
The mechanism of action of DBCO-PEG4-TFP ester involves the following steps:
Amine Reaction: The TFP ester group reacts with primary amines to form stable amide bonds.
Click Chemistry: The DBCO group undergoes a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with azides, forming stable triazole linkages without the need for a copper catalyst
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG4-NHS Ester: Contains an N-hydroxysuccinimidyl (NHS) ester group instead of a TFP ester group
DBCO-PEG4-Alcohol: Lacks the ester group, providing a hydroxyl group instead
DBCO-PEG4-TAMRA: Contains a tetramethylrhodamine (TAMRA) fluorophore for fluorescence applications
Uniqueness
DBCO-PEG4-TFP ester is unique due to its combination of a TFP ester group and a DBCO group, allowing for efficient and selective bioorthogonal reactions without the need for a copper catalyst. This makes it particularly useful in applications where copper ions could be detrimental .
Propiedades
Fórmula molecular |
C37H38F4N2O8 |
|---|---|
Peso molecular |
714.7 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[5-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-5-oxopentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C37H38F4N2O8/c38-29-24-30(39)36(41)37(35(29)40)51-34(46)14-16-47-18-20-49-22-23-50-21-19-48-17-15-42-32(44)10-5-11-33(45)43-25-28-8-2-1-6-26(28)12-13-27-7-3-4-9-31(27)43/h1-4,6-9,24H,5,10-11,14-23,25H2,(H,42,44) |
Clave InChI |
LZNKWVVGJIFJND-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCC(=O)NCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


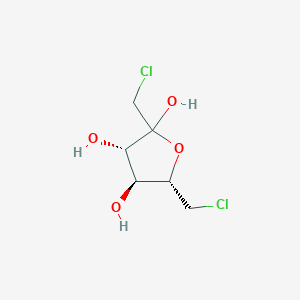
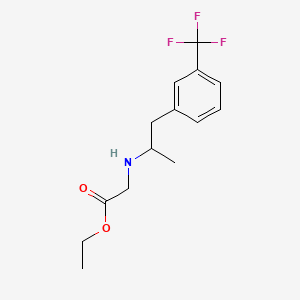
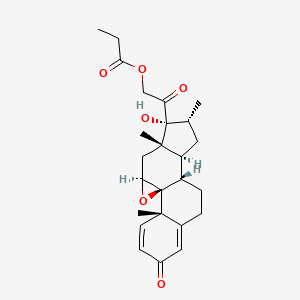

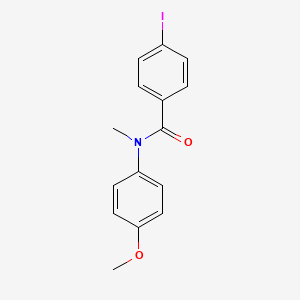
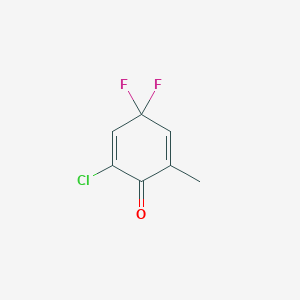

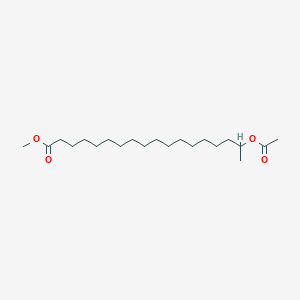

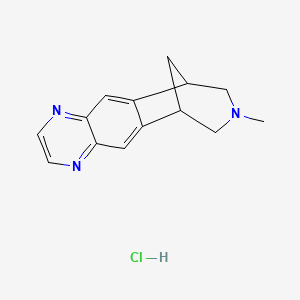

![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
